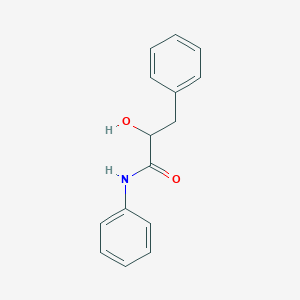
2-Hydroxy-N,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,3-diphenylpropanamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is a member of the amide family and contains both hydroxyl and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,3-diphenylpropanamide typically involves the reaction of benzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and amidation . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylpropanamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Hydroxy-N,3-diphenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,3-diphenylpropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in binding to enzymes or receptors, leading to modulation of biological pathways . The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropanamide: Similar structure but lacks the hydroxyl group.
3-Phenylpropanamide: Similar structure but lacks the second phenyl group.
2-Hydroxy-N,N-dimethylpropanamide: Similar structure but has dimethyl groups instead of phenyl groups.
Uniqueness
2-Hydroxy-N,3-diphenylpropanamide is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-hydroxy-N,3-diphenylpropanamide |
InChI |
InChI=1S/C15H15NO2/c17-14(11-12-7-3-1-4-8-12)15(18)16-13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
InChI Key |
HYVPOMCRZFDHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















